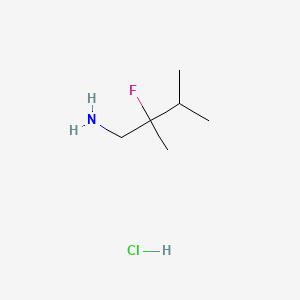
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom, two methyl groups, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride typically involves the introduction of a fluorine atom into the butane backbone. One common method is the fluorination of 2,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, resulting in the final product.
化学反应分析
Types of Reactions
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce various amine derivatives.
科学研究应用
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects.
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride
- 2-(Aminomethyl)-1,1-difluoro-3,3-dimethylbutane hydrochloride
Uniqueness
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atom and the methyl groups on the butane backbone. This structural arrangement can result in distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C6H15ClFN |
|---|---|
分子量 |
155.64 g/mol |
IUPAC 名称 |
2-fluoro-2,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)6(3,7)4-8;/h5H,4,8H2,1-3H3;1H |
InChI 键 |
VAGDTRWFCKQOCN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


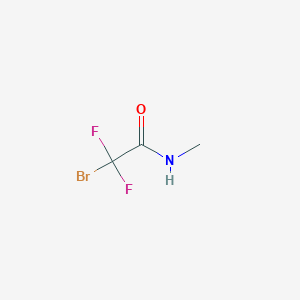
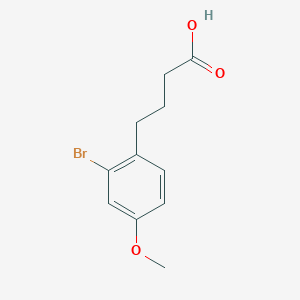
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
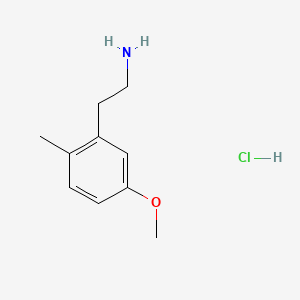

![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

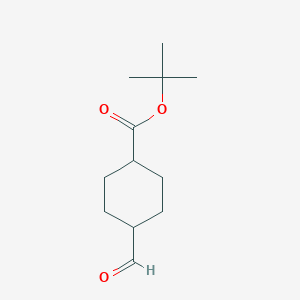
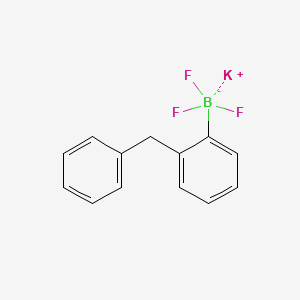
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)

